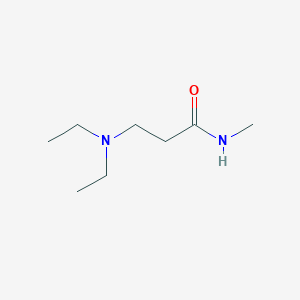![molecular formula C15H12Cl2O5 B14547486 2-[4-(2,4-Dichloro-3-hydroxyphenoxy)phenoxy]propanoic acid CAS No. 61955-12-2](/img/structure/B14547486.png)
2-[4-(2,4-Dichloro-3-hydroxyphenoxy)phenoxy]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2,4-Dichloro-3-hydroxyphenoxy)phenoxy]propanoic acid is an organic compound belonging to the class of aryloxyphenoxypropionic acids. These compounds are characterized by the presence of a phenoxypropionic acid moiety that is para-substituted with an aryl group. This compound is known for its applications in various fields, including agriculture and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,4-Dichloro-3-hydroxyphenoxy)phenoxy]propanoic acid typically involves the reaction of 2,4-dichlorophenol with 4-hydroxyphenoxypropionic acid. The reaction is carried out under controlled conditions, often using a base such as sodium hydroxide to facilitate the formation of the ether linkage .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is common in industrial settings to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,4-Dichloro-3-hydroxyphenoxy)phenoxy]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[4-(2,4-Dichloro-3-hydroxyphenoxy)phenoxy]propanoic acid has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of herbicides and other agrochemicals
Mechanism of Action
The mechanism of action of 2-[4-(2,4-Dichloro-3-hydroxyphenoxy)phenoxy]propanoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenoxy)propanoic acid: Another aryloxyphenoxypropionic acid with similar structural features but different functional groups.
2-[4-(2,4-Dichloro-5-hydroxyphenoxy)phenoxy]propanoic acid methyl ester: A methyl ester derivative with distinct chemical properties.
Uniqueness
2-[4-(2,4-Dichloro-3-hydroxyphenoxy)phenoxy]propanoic acid is unique due to its specific substitution pattern and the presence of both dichloro and hydroxy groups. This unique structure contributes to its distinct chemical reactivity and biological activity, making it valuable in various applications .
Properties
CAS No. |
61955-12-2 |
|---|---|
Molecular Formula |
C15H12Cl2O5 |
Molecular Weight |
343.2 g/mol |
IUPAC Name |
2-[4-(2,4-dichloro-3-hydroxyphenoxy)phenoxy]propanoic acid |
InChI |
InChI=1S/C15H12Cl2O5/c1-8(15(19)20)21-9-2-4-10(5-3-9)22-12-7-6-11(16)14(18)13(12)17/h2-8,18H,1H3,(H,19,20) |
InChI Key |
AMIQIDIQSXMEGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)OC2=C(C(=C(C=C2)Cl)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



phenyl(sulfanylidene)-lambda~5~-phosphane](/img/structure/B14547410.png)

![2-Iodo-N-{3-[(pentan-2-yl)oxy]phenyl}benzamide](/img/structure/B14547415.png)





![6-Azaspiro[5.6]dodecan-6-ium perchlorate](/img/structure/B14547475.png)


![N-[(E)-[(2-hydroxyphenyl)hydrazinylidene]methyl]-3-nitrobenzamide](/img/structure/B14547492.png)
![4-Chloro-1-cyclohexyl-3-[(oxiran-2-yl)methoxy]-1H-pyrazole](/img/structure/B14547494.png)
